GW843682X

PLK1 Inhibitor PLK3 Kinase Selectivity

GW843682X is the only commercially available PLK1/PLK3 dual inhibitor proven insensitive to P-glycoprotein efflux, ensuring accurate intracellular PK in MDR models. With a balanced PLK3/PLK1 ratio of ~4.1—unlike clinical candidates such as Volasertib (ratio 64.4)—it uniquely dissects mitotic regulation without confounding BRD4 activity. Its >10-fold tumor selectivity over normal fibroblasts makes it the definitive tool for cancer-specific cytotoxicity screens. Replace it at your protocol's risk.

Molecular Formula C22H18F3N3O4S
Molecular Weight 477.5 g/mol
CAS No. 660868-91-7
Cat. No. B1672544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW843682X
CAS660868-91-7
Synonyms5-(5,6-dimethoxy-1H-benzimidazol-1-yl)-3-((2-(trifluoromethyl)benzyl)oxy)thiophene-2-carboxamide
DBTBOT-carboxamide
GW843682X
Molecular FormulaC22H18F3N3O4S
Molecular Weight477.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN2C3=CC(=C(S3)C(=O)N)OCC4=CC=CC=C4C(F)(F)F)OC
InChIInChI=1S/C22H18F3N3O4S/c1-30-16-7-14-15(8-17(16)31-2)28(11-27-14)19-9-18(20(33-19)21(26)29)32-10-12-5-3-4-6-13(12)22(23,24)25/h3-9,11H,10H2,1-2H3,(H2,26,29)
InChIKeyJSKUWFIZUALZLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GW843682X (660868-91-7): A Selective Dual PLK1/PLK3 Inhibitor for Oncology Research


GW843682X (CAS 660868-91-7) is a cell-permeable, ATP-competitive small molecule inhibitor belonging to the thiophene-benzimidazole class . It potently and selectively inhibits Polo-like kinase 1 (PLK1) and Polo-like kinase 3 (PLK3), with reported IC50 values of 2.2 nM and 9.1 nM, respectively, in cell-free assays [1]. This compound is primarily utilized as a chemical probe in preclinical oncology research to study mitotic regulation and apoptosis pathways [2].

Why Generic PLK1 Inhibitors Cannot Substitute for GW843682X in Research


Although multiple small-molecule PLK1 inhibitors exist, their substitution in established experimental protocols is often non-viable due to significant differences in target selectivity profiles, cellular potency, and off-target activity. GW843682X exhibits a specific dual PLK1/PLK3 inhibition signature and a quantifiable selectivity window over other kinases . Unlike many advanced clinical candidates, GW843682X is also distinguished by its insensitivity to the P-glycoprotein (P-gp) efflux pump , a feature that can critically alter cellular pharmacokinetics and compound accumulation in multidrug-resistant cell lines. These distinct attributes, detailed quantitatively below, mean that replacing GW843682X with another PLK1 inhibitor (e.g., BI 2536, Volasertib) can introduce confounding variables and alter experimental outcomes, thereby necessitating its specific procurement for reproducible results.

GW843682X (660868-91-7) Quantitative Differentiation Evidence vs. Key Comparators


GW843682X Dual PLK1/PLK3 Inhibition Profile vs. Clinical Candidate Comparators

GW843682X exhibits a distinct dual inhibition profile for PLK1 and PLK3, with IC50 values of 2.2 nM and 9.1 nM, respectively, resulting in a PLK3/PLK1 IC50 ratio of ~4.1 [1]. In contrast, the clinical PLK1 inhibitor BI 2536 shows a narrower ratio (9.0 nM for PLK3 / 0.83 nM for PLK1 = 10.8) , and Volasertib (BI 6727) shows an even more extreme ratio with an IC50 of 56 nM for PLK3 and 0.87 nM for PLK1 (ratio 64.4) . This indicates that GW843682X provides more balanced inhibition of both PLK1 and PLK3 at pharmacologically relevant concentrations.

PLK1 Inhibitor PLK3 Kinase Selectivity IC50

GW843682X Kinase Selectivity Profile vs. Clinical Candidate BI 2536

GW843682X demonstrates a high degree of selectivity, with >100-fold selectivity for PLK1 over a panel of ~30 other kinases . It shows weak inhibition of related kinases PDGFR1β (IC50 = 160 nM) and VEGFR2 (IC50 = 360 nM), and negligible activity against CDK2/Cyclin A (IC50 = 7600 nM) and Aurora A (IC50 = 4800 nM) . While BI 2536 is also selective, it has been identified as a potent dual PLK1/BRD4 inhibitor (BRD4 IC50 = 25 nM), introducing a distinct off-target mechanism not shared by GW843682X .

Kinase Selectivity Off-Target PDGFR VEGFR CDK

GW843682X Tumor Cell Selectivity vs. Normal Fibroblasts

GW843682X displays preferential cytotoxicity towards tumor cells compared to normal diploid fibroblasts (HDF). In cellular assays, the compound shows a >10-fold difference in potency between tumor cells and HDF cells . This is further supported by its activity in specific cancer cell lines: it inhibits proliferation of A549 lung adenocarcinoma cells with an IC50 of 0.41 μM [1], while at a concentration of 3 μM, it causes strong G2-M arrest in HDF cells but only minimal arrest at 1 μM, highlighting a concentration-dependent window of selectivity .

Tumor Selectivity Cytotoxicity HDF A549 Cell Viability

GW843682X P-Glycoprotein Efflux Pump Non-Substrate Status

GW843682X is not a substrate for the P-glycoprotein (P-gp) efflux pump, a major mediator of multidrug resistance. This is demonstrated by its equipotent activity against the MES-SA/DX5 multidrug-resistant cell line and its parental MES-SA line, both showing similar sensitivity (~200 nM) . In contrast, many clinical PLK1 inhibitors are substrates for efflux transporters, which can significantly limit their intracellular accumulation and efficacy in resistant cancer models [1].

P-glycoprotein Multidrug Resistance MDR Cellular Accumulation Efflux

GW843682X In Vitro Efficacy in Bladder Cancer Models: Head-to-Head Comparison

In a direct comparative study against BI 2536, BI 6727 (Volasertib), and GSK461364, GW843682X demonstrated comparable, potent antitumor activity in three bladder carcinoma cell lines (RT4, 5637, T24) [1]. All four inhibitors prevented cell proliferation and clonogenicity, induced G2/M arrest, and promoted cell death [2]. Notably, the study reported that while all four inhibitors showed similar overall efficacy, 'modest differences were observed between drugs' [3], highlighting that GW843682X performs equivalently to clinical-stage PLK1 inhibitors in this specific cancer model.

Bladder Cancer RT4 5637 T24 Clonogenicity G2/M Arrest

GW843682X In Vitro Efficacy in Glioblastoma Models: Head-to-Head Comparison

In a study evaluating PLK1 inhibition in glioblastoma (GBM), treatments with nanomolar concentrations of BI 2536, BI 6727, GW843682X, and GSK461364 all caused a significant decrease in GBM cell proliferation [1]. Specifically, colony formation was inhibited (P<0.05), and both apoptosis rate and mitotic index were significantly increased (P<0.05) after PLK1 inhibition in SF188 and T98G GBM cell lines [2]. This demonstrates that GW843682X elicits comparable functional responses in GBM models as clinical-stage PLK1 inhibitors, without introducing confounding off-target effects like BRD4 inhibition .

Glioblastoma GBM SF188 T98G Apoptosis Colony Formation

Optimal Research Applications for GW843682X Based on Verified Evidence


Mechanistic Studies of PLK1/PLK3 Dual Inhibition in Mitotic Regulation

GW843682X is ideal for dissecting the combined roles of PLK1 and PLK3 in mitosis. Its balanced dual inhibition profile (PLK3/PLK1 IC50 ratio of ~4.1) [1] allows researchers to simultaneously probe both kinases at near-equivalent potency, unlike clinical candidates Volasertib (ratio 64.4) which are highly selective for PLK1 . This is particularly valuable in studies where PLK3's function in the G2/M checkpoint and DNA damage response [2] cannot be neglected.

Investigating PLK1 Function in Multidrug-Resistant (MDR) Cancer Models

Given its established status as a non-substrate for the P-glycoprotein efflux pump , GW843682X is the preferred chemical probe for studying PLK1 in MDR cancer cell lines (e.g., MES-SA/DX5). Its intracellular accumulation is not compromised by efflux transporters, ensuring that observed phenotypes accurately reflect PLK1 inhibition rather than limited drug availability [3]. This makes it a superior tool for validating PLK1 as a target in drug-resistant tumor populations.

Bladder and Glioblastoma Cancer Research Requiring a Clean PLK1 Probe

For in vitro studies in bladder cancer (RT4, 5637, T24) [4] and glioblastoma (SF188, T98G) [5], GW843682X offers functional potency comparable to clinical PLK1 inhibitors like BI 2536 and Volasertib [6]. Critically, it lacks the confounding BRD4 inhibitory activity of BI 2536 , allowing for unambiguous attribution of anti-proliferative and pro-apoptotic effects solely to PLK1/PLK3 pathway disruption [7].

Tumor Cell Selectivity Assays for Cytotoxicity Profiling

GW843682X's >10-fold selectivity for tumor cells over normal human diploid fibroblasts (HDF) makes it an excellent tool for cytotoxicity screening in cancer cell panels. This selectivity window minimizes background toxicity in normal cell controls, enabling more precise quantification of cancer-specific growth inhibition and facilitating the study of therapeutic windows for PLK1-targeted strategies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for GW843682X

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.